(-)-茉莉酸-L-异亮氨酸

描述

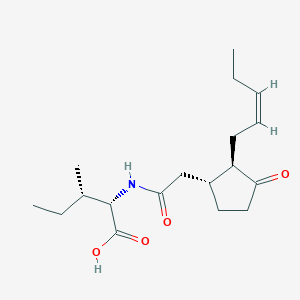

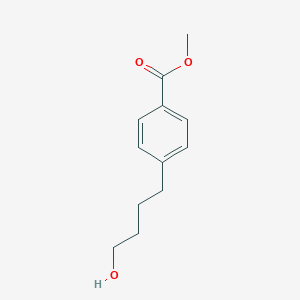

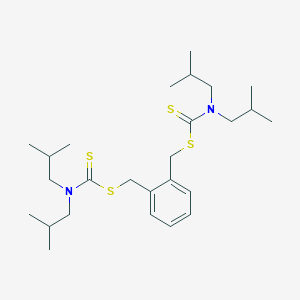

(-)-Jasmonoyl-L-isoleucine (JA-Ile) is a plant hormone that plays a pivotal role in the regulation of plant defense mechanisms and developmental processes. It is a bioactive form of jasmonic acid, which is part of the octadecanoid signaling pathway. JA-Ile is involved in various physiological responses, including the induction of volatile biosynthesis in plants as a defense reaction against herbivores, coordination of metabolic networks required for flower development and pollinator attraction, and modulation of stress responses .

Synthesis Analysis

The synthesis of JA-Ile in plants is a result of the conjugation of jasmonic acid with the amino acid isoleucine. This conjugation is a key step in the octadecanoid signaling pathway, which is activated in response to stress. The study of analogs of JA-Ile, such as 1-oxo-indanoyl-isoleucine, has provided evidence that amino acid conjugates of jasmonic acid may serve as intermediates in this signaling pathway .

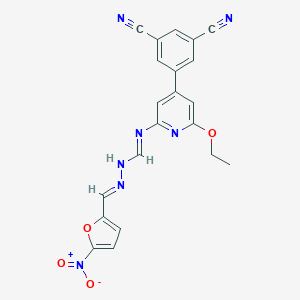

Molecular Structure Analysis

The molecular structure of JA-Ile includes a jasmonate moiety and an isoleucine residue. The interaction of JA-Ile with its receptor, CORONATINE INSENSITIVE1 (COI1), requires a specific conformation that is achieved through the enolization of the carbonyl group in the jasmonate part, forming a planar segment essential for binding . This interaction is crucial for the hormone's function in plant defense and development.

Chemical Reactions Analysis

JA-Ile is involved in several chemical reactions within the plant, including its own catabolism. The turnover of JA-Ile is mediated by cytochrome P450 enzymes and amidohydrolases, which are responsible for its oxidation and deconjugation, respectively. These reactions are essential for maintaining the dynamic and transient nature of JA-Ile levels in response to stress . Additionally, 12-hydroxy-jasmonoyl-isoleucine (12OH-JA-Ile), a metabolite in the catabolic pathway of jasmonate, has been shown to signal through COI1 and contribute to the wound response in plants .

Physical and Chemical Properties Analysis

JA-Ile is a signaling molecule with properties that allow it to participate in intercellular communication. Its mobility within the plant has been demonstrated, with studies showing that JA-Ile can be transported from the site of synthesis to distal parts of the plant in response to wounding. This transportability suggests that JA-Ile acts as a systemic signal that coordinates plant-wide responses to biotic and abiotic stresses .

科学研究应用

在植物伤口反应和防御机制中的作用:

- JA-Ile 在植物对伤口的反应中起着重要作用。Suza 等人 (2010) 发现,番茄中的 SlJAR1 酶合成 JA-Ile,然后在叶片受伤后迅速积累,这突出了其在植物防御机制中的重要性 Suza、W. P.、Rowe、M.、Hamberg、M. 和 Staswick、P. E. (2010)。Planta。

- Widemann 等人 (2013) 指出,两种酰胺水解酶 IAR3 和 ILL6 在拟南芥伤口反应过程中催化 JA-Ile 的裂解,这表明了 JA-Ile 周转的机制以及其在伤口诱导信号传导中的参与 Widemann、E.、Miesch、L.、Lugan、R.、Holder、E.、Heinrich、C. F.、Aubert、Y.、Miesch、M.、Pinot、F. 和 Heitz、T. (2013)。The Journal of Biological Chemistry。

调节植物生长和发育:

- Pauwels 等人 (2010) 探讨了 JA-Ile 在基因表达调控中的作用,特别是在植物防御和发育过程中。他们强调了 JA-Ile 反应基因表达与各种植物蛋白之间的相互作用 Pauwels、L.、Fernández Barbero、G.、Geerinck、J.、Tilleman、S.、Grunewald、W.、Pérez、A. C.、Chico、J. M.、Bossche、R. V.、Sewell、J.、Gil、E.、García-Casado、G.、Witters、E.、Inzé、D.、Long、J.、De Jaeger、G.、Solano、R. 和 Goossens、A. (2010)。Nature。

茉莉酸信号通路:

- Koo 等人 (2012) 讨论了 JA-Ile 在植物生长、发育和免疫功能中的作用。他们强调了了解 JA-Ile 稳态的生化过程对于改善植物对环境胁迫的抗性至关重要 Koo、A. J. 和 Howe、G. A. (2012)。Frontiers in plant science。

对花发育和授粉的影响:

- Stitz 等人 (2014) 证明,JA-Ile 对协调野烟草开花和花香物质释放的代谢途径至关重要。这项研究突出了 JA-Ile 在花发育与吸引传粉者同步中的作用 Stitz、M.、Hartl、M.、Baldwin、I. 和 Gaquerel、E. (2014)。Plant Cell。

作用机制

Target of Action

(-)-Jasmonoyl-L-isoleucine, also known as JA-Ile, is a bioactive jasmonate that plays a crucial role in plant defense and development. Its primary target is the COI1-JAZ co-receptor complex . The COI1 protein is an F-box protein that is part of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, while JAZ proteins are repressors of jasmonate responses .

Mode of Action

JA-Ile acts as a molecular glue that facilitates the interaction between COI1 and JAZ proteins. In the absence of JA-Ile, JAZ proteins repress jasmonate responses by inhibiting transcription factors that regulate jasmonate-responsive genes. When JA-Ile levels increase, JA-Ile binds to the COI1-JAZ co-receptor, leading to the ubiquitination and subsequent degradation of JAZ proteins via the 26S proteasome. This degradation releases the transcription factors, allowing them to activate jasmonate-responsive genes .

Biochemical Pathways

The action of JA-Ile affects multiple biochemical pathways involved in plant defense and development. For instance, it activates the expression of genes involved in the production of secondary metabolites that deter herbivores. It also regulates genes involved in wound responses, growth inhibition, senescence, and flower development .

Pharmacokinetics

JA-Ile is metabolized by enzymes such as amidohydrolases, which convert it back to jasmonic acid .

Result of Action

The action of JA-Ile leads to a wide range of molecular and cellular effects. At the molecular level, it results in the activation of numerous jasmonate-responsive genes. At the cellular level, these changes can lead to processes such as the production of defensive compounds, growth inhibition, and programmed cell death .

Action Environment

The action, efficacy, and stability of JA-Ile can be influenced by various environmental factors. For example, the synthesis of JA-Ile is often triggered by environmental stress signals such as wounding, herbivore attack, or pathogen infection. Additionally, factors such as light conditions, temperature, and the plant’s nutritional status can also affect the jasmonate signaling pathway .

: Information based on current knowledge and subject to change as more research becomes available.

属性

IUPAC Name |

(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZYPBGPOGJMBF-QRHMYKSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420572 | |

| Record name | (-)-JA-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-jasmonoyl-L-isoleucine | |

CAS RN |

120330-93-0 | |

| Record name | Jasmonic acid isoleucine conjugate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120330-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-JA-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Jasmonoylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)